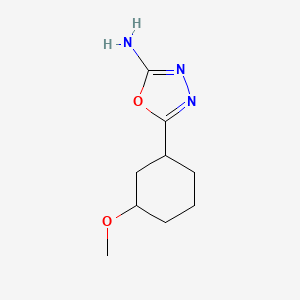

5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine

Description

5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine is a 1,3,4-oxadiazole derivative featuring a 3-methoxycyclohexyl substituent at the 5-position of the heterocyclic ring. The 1,3,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability . The 2-amino group in this scaffold is critical for forming hydrogen bonds with biological targets, as demonstrated in kinase and enzyme inhibition studies . The 3-methoxycyclohexyl group introduces a non-aromatic, bulky substituent, which may influence lipophilicity, solubility, and steric interactions compared to phenyl-based analogs.

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

5-(3-methoxycyclohexyl)-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C9H15N3O2/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h6-7H,2-5H2,1H3,(H2,10,12) |

InChI Key |

YBXHBTNUZDKOFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC(C1)C2=NN=C(O2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an orthoester or a carboxylic acid derivative to form the oxadiazole ring. The methoxycyclohexyl group can be introduced through a substitution reaction using methoxycyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical agent.

Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxycyclohexyl group may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key analogs of 5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine, highlighting substituent effects on biological activity:

Key Findings from Comparisons

Hydrogen-Bonding Capacity: The 2-amino-1,3,4-oxadiazole core is critical for forming hydrogen bonds with enzymes, such as GSK-3β (Tyr134 and Val135) and FabH . The 3-methoxycyclohexyl substituent in the target compound may preserve this interaction while altering steric accessibility.

Substituent Effects on Activity :

- Aromatic vs. Aliphatic Substituents : Phenyl-based analogs (e.g., 4-nitrophenyl, indolyl) exhibit strong aromatic stacking and hydrophobic interactions (e.g., Bcl-2 inhibition ). In contrast, the cyclohexyl group in the target compound may enhance solubility and reduce π-π interactions.

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups on phenyl rings modulate electronic properties and binding affinities. For example, 5-(4-nitrophenyl)-N-phenyl-oxadiazole [Ve] showed high binding energy due to nitro’s electron-withdrawing effects , whereas 5-(4-methoxyphenyl) derivatives (Compound 101) demonstrated broad anticancer activity .

However, this may improve membrane permeability compared to planar aromatic substituents.

Biological Activity Trends: Compounds with halogenated phenyl groups (e.g., 4-Cl-Ph in Compound 4b) showed antiproliferative activity (GP 45.20) , while indolyl derivatives targeted Bcl-2 . The target compound’s cyclohexyl group may shift selectivity toward kinases or enzymes preferring non-aromatic environments.

Biological Activity

5-(3-Methoxycyclohexyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole scaffold has been extensively studied for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of the biological activity associated with this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a CAS number of 1880869-17-9. The structure features a methoxy-substituted cyclohexyl group attached to the oxadiazole ring system, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. The 1,3,4-oxadiazole ring has demonstrated significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study indicated that derivatives with longer alkyl chains exhibited enhanced activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 4–8 µM for certain derivatives .

- Antifungal Activity : Oxadiazoles have also been reported to possess antifungal properties. Research indicates that modifications in the oxadiazole structure can lead to increased potency against fungal pathogens .

Anticancer Activity

The anticancer potential of this compound remains an area of ongoing research. Oxadiazoles have been linked to various mechanisms of action in cancer cells, including:

- Apoptosis Induction : Certain oxadiazole derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspases .

- Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

Case Studies

- Study on Antimicrobial Activity : A recent investigation focused on a series of 1,3,4-oxadiazole derivatives demonstrated that compounds with methoxy groups showed superior antibacterial effects compared to their non-methoxy counterparts. The study highlighted that the presence of methoxy groups significantly influenced binding affinity to bacterial targets .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. These findings suggest that further optimization of the methoxy group could lead to more effective compounds .

Q & A

Q. Basic

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, with characteristic shifts for the oxadiazole ring (e.g., C-2 amine proton at δ 8.2–8.5 ppm) . IR identifies N–H stretching (3200–3400 cm⁻¹) and C=N/C–O vibrations (1600–1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z ~238.12) .

Q. Advanced

- X-ray crystallography : Single-crystal studies reveal planar oxadiazole rings and hydrogen-bonding networks (N–H⋯N interactions, R-factor < 0.05) . For example, similar oxadiazoles exhibit π–π stacking and C–H⋯O interactions, influencing crystal packing .

- DFT calculations : Computational models (e.g., B3LYP/6-31G*) predict bond lengths and electrostatic potential surfaces to correlate with experimental data .

What experimental designs are recommended for evaluating biological activity, and how can contradictory bioassay results be resolved?

Q. Basic

Q. Advanced

- Contradiction resolution :

- Dose-response curves : Ensure linearity across concentrations (e.g., 1–100 µM) to avoid false positives .

- Target specificity : Combine molecular docking (AutoDock Vina) with enzymatic assays (e.g., COX-2 inhibition) to validate mechanisms .

- Metabolic stability : Test in vitro liver microsome models to assess degradation rates conflicting with in vivo results .

How can structure-activity relationships (SAR) guide the modification of this compound for enhanced pharmacological properties?

Q. Advanced

- Substituent effects :

- Methoxy position : The 3-methoxycyclohexyl group may enhance lipophilicity (logP ~2.5) and blood-brain barrier penetration compared to para-substituted analogs .

- Oxadiazole ring : Replacement with thiadiazole or triazole rings alters electron density, affecting binding to targets like kinase enzymes .

- Bioisosteric replacement : Substitute the cyclohexyl group with aromatic rings (e.g., 4-methylphenyl) to improve π-stacking with protein active sites .

What computational tools are effective for predicting binding affinity and toxicity profiles?

Q. Advanced

- Docking studies : Use Glide or GOLD to simulate interactions with receptors (e.g., EGFR or 5-HT₃A), focusing on hydrogen bonds with the oxadiazole amine .

- ADMET prediction : SwissADME or ProTox-II models assess bioavailability (%F > 30%), hepatotoxicity, and Ames mutagenicity risks .

- MD simulations : NAMD or GROMACS trajectories (10–100 ns) evaluate complex stability under physiological conditions .

How can synthetic byproducts or impurities be identified and mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.